molecular formula C15H14F3N3O B2743063 2,3,4-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide CAS No. 2034453-24-0

2,3,4-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide

Cat. No. B2743063
CAS RN: 2034453-24-0
M. Wt: 309.292
InChI Key: HOVSQXNFHLPGNK-UHFFFAOYSA-N
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Description

The compound “2,3,4-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), which is substituted with three fluorine atoms and a complex cyclopentapyrazole group. The presence of fluorine atoms and the cyclopentapyrazole group could potentially give this compound unique physical and chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole group, followed by its attachment to the benzamide group. The trifluoro group could be introduced through a fluorination reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, substituted with a trifluoro group and a complex cyclopentapyrazole group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the trifluoro group and the cyclopentapyrazole group. The trifluoro group could potentially make the compound more electrophilic, while the cyclopentapyrazole group could influence the compound’s reactivity with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoro group and the cyclopentapyrazole group. For example, the trifluoro group could potentially increase the compound’s lipophilicity, influencing its solubility and distribution properties .

Scientific Research Applications

Energetic Multi-Component Molecular Solids

Research on tetrafluoroterephthalic acid with aza compounds, including pyrazoles, reveals the significance of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. This study highlights the role of these bonds in the formation of supramolecular structures, which could imply potential applications in material science and engineering due to the ability of similar compounds to form complex structures through hydrogen bonding and weak interactions (Wang et al., 2014).

Synthesis and Imaging Applications

A study on the synthesis of difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a potential PET agent indicates the role of such compounds in cancer imaging. The synthesis process and the subsequent application in PET imaging underscore the importance of fluorinated benzamides in diagnostic imaging, particularly in identifying and tracking the progression of cancers with B-Raf(V600E) mutations (Wang et al., 2013).

Heterocyclic Synthesis

The creation of substituted imidazo[1,5-a]pyrazines through mono-, di-, and directed remote metalation strategies illustrates the chemical versatility of pyrazine derivatives. This research provides insights into the methodologies for functionalizing derivatives for pharmaceutical and synthetic chemistry applications, showcasing the compound's relevance in the synthesis of complex heterocyclic structures (Board et al., 2009).

Fluorinated Pyrazoles as Building Blocks

The development of synthetic strategies for 3-amino-4-fluoropyrazoles emphasizes their utility as building blocks in medicinal chemistry. These compounds, with additional functional groups allowing further functionalization, highlight the importance of fluorinated pyrazoles in the development of novel therapeutic agents (Surmont et al., 2011).

Antiviral Activity of Benzamide-Based Pyrazoles

A study detailing the synthesis of benzamide-based 5-aminopyrazoles and their antiviral activity against the H5N1 subtype of influenza A virus demonstrates the potential pharmaceutical applications of such compounds. The significant antiviral activities observed in the synthesized compounds suggest a promising avenue for the development of new therapies against avian influenza (Hebishy et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its intended use. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include further studies to elucidate its physical and chemical properties, synthesis methods, and potential applications. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

2,3,4-trifluoro-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O/c1-21-12(8-3-2-4-11(8)20-21)7-19-15(22)9-5-6-10(16)14(18)13(9)17/h5-6H,2-4,7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVSQXNFHLPGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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